molecular formula C19H26O3 B1684026 2-Methoxyestradiol CAS No. 362-07-2

2-Methoxyestradiol

Cat. No. B1684026
CAS RN: 362-07-2
M. Wt: 302.4 g/mol
InChI Key: CQOQDQWUFQDJMK-SSTWWWIQSA-N
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Description

2-Methoxyestradiol (2-ME2) is a natural metabolite of estradiol and 2-hydroxyestradiol (2-OHE2). It is specifically the 2-methyl ether of 2-hydroxyestradiol . 2-Methoxyestradiol prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .


Synthesis Analysis

An efficient and practical approach to synthesize moderate to large amounts of 2-Methoxyestradiol (2-ME2) is described. The key step in the synthesis is the regioselective introduction of an acetyl group at the C-2 position of estradiol using a zirconium tetrachloride mediated Fries rearrangement carried out on estradiol diacetate . Another method involves the palladium-catalyzed direct C (sp2)-H methoxylation of 2-aryloxypyridines .


Molecular Structure Analysis

The molecular formula of 2-Methoxyestradiol is C19H26O3 and the molar mass is 302.414 g·mol−1 . The IUPAC name is (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

2-Methoxyestradiol is a potent inhibitor of endothelial cell proliferation and angiogenesis . It has been shown to be effective in preventing tumor growth in a variety of cell lines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxyestradiol is 302.41 and the molecular formula is C19H26O3 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anti-Cancer and Anti-Angiogenic Effects

2-Methoxyestradiol (2-ME2) is a natural metabolite of estradiol with significant scientific interest due to its antiangiogenic and antitumor activities. It targets both tumor cells and neovasculature in preclinical models, leading to its evaluation in clinical trials for diverse tumor types. Recent findings underscore its broader spectrum of antitumor activities than initially anticipated, suggesting potential utility in treating multiple myeloma, sarcoma, and other solid tumors. Mechanistic studies highlight that 2-ME2's pleiotropic activities are mediated through pathways independent of α and β estrogen receptors, involving inhibition of the hypoxia-inducible factor 1α, c-Jun NH2-terminal kinase signaling, and reactive oxygen species generation, initiating intrinsic and extrinsic apoptotic pathways (Mooberry, 2003).

Protection Against Estrogen-Induced Cancers

2-Methoxyestradiol has been researched for its potential protective effect against estrogen-induced cancers. It is formed through the methylation of catechol estrogens, which are reactive metabolites of estradiol. The antitumorigenic and antiangiogenic effects of 2-ME2, administered exogenously, have been documented in vitro and in vivo. There is evidence suggesting that the endogenous formation of 2-ME2 may protect against cancers induced by estrogen in target organs. The molecular mechanisms underlying these effects are not entirely clear but may involve unique interactions with intracellular effectors or receptors that do not respond to estradiol. This highlights the need for further research to understand the metabolic formation and disposition of 2-ME2 in relation to estrogen-induced carcinogenesis (Zhu & Conney, 1998).

Potential Role in Neurodegeneration and Cancer Link

An interesting perspective is the potential physiological link between neurodegenerative diseases and cancer cell death mediated by 2-ME2. Nitro-oxidative stress is a common factor in both conditions, leading to either cancerogenesis or cancer cell death, and various neurodegenerative diseases. 2-ME2, a metabolite of 17β-estradiol, branded as Panzem, is considered a potent anticancer agent undergoing clinical trials. This review highlights the need to explore the anticancer and possible neurotoxic activities of 2-ME2 further, suggesting potential adverse neurological long-term effects of the drug in cancer patients (Gorska et al., 2016).

Safety And Hazards

2-Methoxyestradiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

2-Methoxyestradiol (2ME), a major non-estrogenic metabolite of estradiol, mediates at least in part the beneficial effects of estradiol and that 2ME exhibits opposing effects to estradiol on several processes relevant to the underlying pathophysiology of PAH, including angiogenesis, metabolic reprograming . Based on cellular and in vivo effects, 2ME should be viewed as a disease modifier in women with PAH .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040938
Record name 2-Methoxyestradiol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
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Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.
Record name 2-Methoxyestradiol
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Product Name

2-Methoxyestradiol

CAS RN

362-07-2
Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name 2-Methoxyestradiol
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Record name (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol
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Record name 2-METHOXYESTRADIOL
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Record name 2-Methoxyestradiol
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Melting Point

189 - 190 °C
Record name 2-Methoxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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